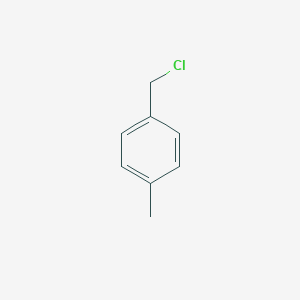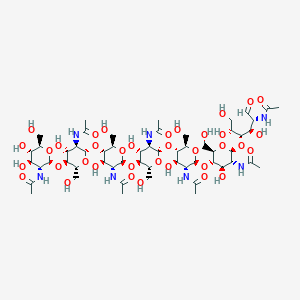
Hepta-N-acetylchitoheptaose
Vue d'ensemble
Description
Hepta-N-acetylchitoheptaose is an oligosaccharide derivative . It has a molecular formula of C56H93N7O36 . It is known to elicit plant defense systems, serving as a signal for the expression of defensive genes . It also exhibits anti-tumor activity against sarcoma 180 solid tumors in BALB/c mice .
Synthesis Analysis
The synthesis of Hepta-N-acetylchitoheptaose involves the use of enzymes or microorganisms . A method for functional testing constitutive and ligand-induced interactions of lysin motif receptor proteins has been developed . This method involves the use of synthetic receptor pairs consisting of a LYK ectodomain and the intracellular domain of a L. japonicus Nod factor receptor .Molecular Structure Analysis
Hepta-N-acetylchitoheptaose has a molecular weight of 1440.36 . It contains a total of 197 bonds, including 104 non-H bonds, 8 multiple bonds, 30 rotatable bonds, 8 double bonds, 6 six-membered rings, 7 secondary amides (aliphatic), 1 aldehyde (aliphatic), 16 hydroxyl groups, and 7 primary alcohols .Chemical Reactions Analysis
Hepta-N-acetylchitoheptaose is involved in ligand-induced interactions of LysM receptors . Upon ligand binding, LYK5 of LYK4–LYK5 (or LYK5–LYK5) interacts with LYK1 to induce activation of the LYK1 kinase domain .Physical And Chemical Properties Analysis
Hepta-N-acetylchitoheptaose has a molecular weight of 1440.36 . It has a storage temperature of -20°C .Applications De Recherche Scientifique
Barley Cell Response : N-acetylchitoheptaose induces the expression of specific pathogenesis-related proteins in barley cells, suggesting a mechanism through which plants respond to microbial attack (Kaku et al., 1997).
Cancer Treatment Potential : N-acetylchitohexaose effectively inhibits pulmonary metastasis in mice bearing Lewis lung carcinoma and enhances the local immune response, indicating its potential use in treating lung cancer (Tsukada et al., 1990).
Phagocyte Activation : N-acetylchito-oligosaccharides can activate phagocytes, enhancing their oxygen-generating and candidacidal properties (Suzuki et al., 1986).
Rice Defense Mechanism : Hepta-N-acetylchitoheptaose larger than hexaose can induce phytoalexin formation in suspension-cultured rice cells, playing a crucial role in rice defense against pathogenic fungi (Yamada et al., 1993).
Neurological Applications : Heptanoate metabolism in the brain might have antiepileptic effects in disorders of energy metabolism, as it increases acetyl-CoA and glutamine levels in glucose transporter type I deficient mice (Marín-Valencia et al., 2013).
Gene Activation in Rice : Two novel rice genes, EL2 and EL3, are rapidly and transiently activated by N-acetylchitoheptaose, a potent biotic elicitor for phytoalexin biosynthesis (Minami et al., 1996).
Physical Properties : Heptakis(2,3-di-O-acetyl-6-bromo-6-deoxy)cyclomaltoheptaose exhibits macrocyclic flexibility and elliptical distortion in the solid state, with acetyl groups interacting with both inward and outward orientations (Giastas et al., 2004).
Orientations Futures
The method for functional testing constitutive and ligand-induced interactions of LysM-type proteins could serve as a powerful tool to identify and characterize co-receptors or scaffold proteins in receptor complexes . This could provide clues for homodimerization of a given LysM-type protein or to test specific candidate receptor pairs for functionality .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZKHAFAYSQVFL-MBGZTGDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H93N7O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hepta-N-acetylchitoheptaose | |
CAS RN |
79127-58-5 | |
| Record name | Hepta-N-acetylchitoheptaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)

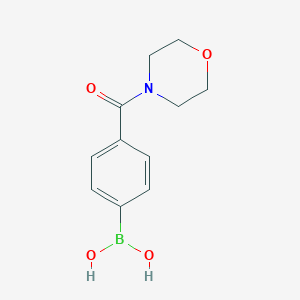

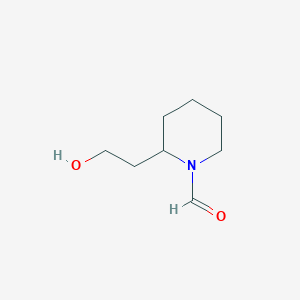

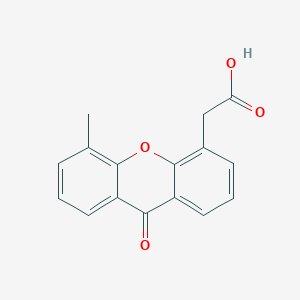
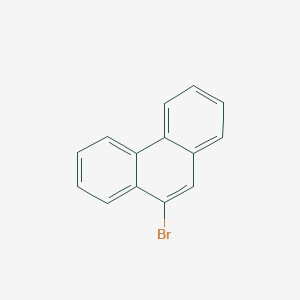
![2-(Ethyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)ethan-1-ol](/img/structure/B47483.png)




